1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines an indene moiety with a pyrrolidinone ring, linked through a trimethylpyrazine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Indene Moiety: Starting with a suitable indene precursor, the indene moiety is synthesized through catalytic hydrogenation.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is formed via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Linking the Trimethylpyrazine Group: The final step involves the nucleophilic substitution reaction where the trimethylpyrazine group is introduced to the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-inden-2-yl)-3-phenyl-2-propen-1-one
- 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,5,6-trimethylpyrazin-2-yl)methylamino]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-13-14(2)24-20(15(3)23-13)11-22-18-10-21(26)25(12-18)19-8-16-6-4-5-7-17(16)9-19/h4-7,18-19,22H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCZZCRSPGVBSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CNC2CC(=O)N(C2)C3CC4=CC=CC=C4C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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